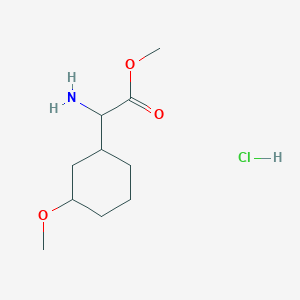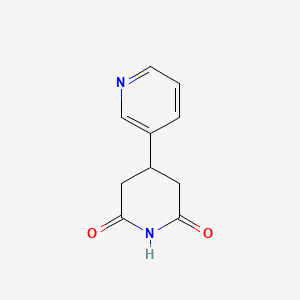
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine 2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine” is a chemical compound with the molecular formula C10H11N3O . It has an average mass of 189.214 Da and a monoisotopic mass of 189.090210 Da . The compound is also known by several other names, including “2-(3-phenyl-[1,2,4]oxadiazol-5-yl)ethylamine” and “2-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-ethylamine” among others .
Molecular Structure Analysis
The molecular structure of “2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine” consists of a phenyl group attached to a 1,2,4-oxadiazol-5-yl group, which is further attached to an ethanamine group . The compound has 4 hydrogen bond acceptors and 2 hydrogen bond donors .
Physical And Chemical Properties Analysis
“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine” has a density of 1.2±0.1 g/cm3, a boiling point of 347.8±44.0 °C at 760 mmHg, and a flash point of 164.1±28.4 °C . It has a molar refractivity of 52.4±0.3 cm3, a polar surface area of 65 Å2, and a molar volume of 160.5±3.0 cm3 .
Aplicaciones Científicas De Investigación
1. Potential in Antipsychotic and Procognitive Activities
The compound ADX47273, structurally similar to 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine 2,2,2-trifluoroacetic acid, is recognized as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). This modulation is associated with potential antipsychotic-like and procognitive activities, with ADX47273 showcasing significant effects in various preclinical models. These activities suggest its utility in the development of novel antipsychotic and cognitive-enhancing agents (Liu et al., 2008).
2. Pharmacological Diversity of Oxadiazole Derivatives
Oxadiazole derivatives, including the 1,2,4-oxadiazole moiety, exhibit a broad spectrum of pharmacological activities. These compounds demonstrate significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. The interaction of oxadiazole rings with biomacromolecules through hydrogen bonding is believed to enhance these pharmacological effects (Wang et al., 2022).
3. Role in Synthesis of Anti-inflammatory Agents
Synthesis of various 1,2,4-oxadiazole derivatives has led to the discovery of compounds with potent anti-inflammatory activities. These synthesized compounds have been evaluated in animal models, and several have shown superior anti-inflammatory effects compared to standard references like diclofenac sodium (Farooqui et al., 2009).
4. Exploration in Hypoglycemic Activity
Studies on 1,3,4-oxadiazole derivatives have revealed their potential as hypoglycemic agents. Structural variations in these compounds have been associated with significant reductions in blood glucose levels when tested in animal models, emphasizing their potential in diabetes management (Girges, 1994).
5. Wide-ranging Therapeutic Applications
1,3,4-Oxadiazole and its derivatives, due to their unique structural features, bind effectively with various enzymes and receptors, leading to diverse bioactivities. These compounds have been extensively researched and utilized in medicinal chemistry, offering therapeutic potential in numerous domains, including anticancer, antifungal, antibacterial, antiviral, and more (Verma et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.C2HF3O2/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5H,6-7,11H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAUUNRBULCRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1432036-18-4 |
Source


|
| Record name | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2454043.png)


![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2454047.png)

![5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2454051.png)





![2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid](/img/structure/B2454061.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2454065.png)